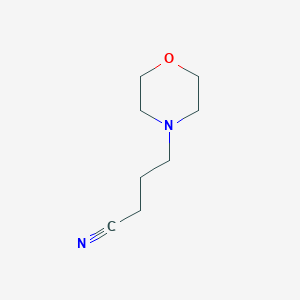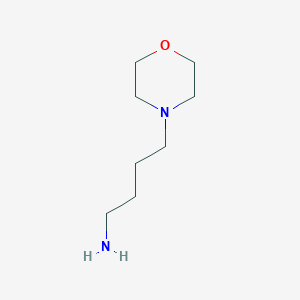
4-ethyl-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as N-phenethyl-4-ethylbenzamide and is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-ethyl-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to act on various receptors in the body, including the opioid receptors, which are involved in pain perception. This compound may also have an effect on the immune system and inflammation.
Biochemical And Physiological Effects
Studies have shown that 4-ethyl-N-(1-phenylethyl)benzamide has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have analgesic effects, reducing pain perception in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 4-ethyl-N-(1-phenylethyl)benzamide in lab experiments is its potential as an analgesic and anti-inflammatory agent. This compound may also have applications in the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-ethyl-N-(1-phenylethyl)benzamide. One potential area of research is the development of new drugs based on this compound. This may involve modifying the structure of the compound to improve its efficacy and reduce toxicity. Another area of research is the investigation of the compound's effects on the immune system and inflammation. This may lead to the development of new treatments for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, 4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 4-ethyl-N-(1-phenylethyl)benzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with N-phenethylamine to yield 4-ethyl-N-(1-phenylethyl)benzamide.
Scientific Research Applications
4-ethyl-N-(1-phenylethyl)benzamide has been extensively used in scientific research. It has been studied for its potential application as an analgesic, anti-inflammatory, and anti-cancer agent. This compound has also been investigated for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
properties
CAS RN |
116368-37-7 |
|---|---|
Product Name |
4-ethyl-N-(1-phenylethyl)benzamide |
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-ethyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)17(19)18-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
KLBJTXBEKSVGOI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)


![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)


![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)